molecular formula C6H7F3N2O4 B15303410 N~2~-(Trifluoroacetyl)asparagine CAS No. 35146-48-6

N~2~-(Trifluoroacetyl)asparagine

Cat. No.: B15303410
CAS No.: 35146-48-6
M. Wt: 228.13 g/mol
InChI Key: BJMXKMSTCRAHAJ-UHFFFAOYSA-N
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Description

N²-(Trifluoroacetyl)asparagine is a chemically modified derivative of the amino acid asparagine, where the primary amine group is substituted with a trifluoroacetyl moiety. This modification enhances its stability and alters its reactivity, making it valuable in synthetic chemistry and biochemical studies. Trifluoroacetylation is a common derivatization strategy to improve chromatographic detection (e.g., GC-MS) by increasing volatility and reducing polarity . The compound’s bioactivity has been explored in contexts such as lycomarasmin analogs, where asparagine derivatives demonstrate higher activity than their aspartic acid counterparts .

Properties

CAS No.

35146-48-6

Molecular Formula

C6H7F3N2O4

Molecular Weight

228.13 g/mol

IUPAC Name

4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid

InChI

InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14)

InChI Key

BJMXKMSTCRAHAJ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:

Chemical Reactions Analysis

Types of Reactions

N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:

Comparison with Similar Compounds

Comparison with Aspartic Acid Derivatives

Asparagine and aspartic acid derivatives share structural similarities but differ in functional groups (amide vs. carboxylic acid). Studies indicate that trifluoroacetylated asparagine derivatives exhibit superior bioactivity compared to aspartic acid analogs. For example, in lycomarasmin-like compounds, asparagine derivatives showed slightly enhanced activity, likely due to the amide group’s hydrogen-bonding capacity and metabolic stability .

Table 1: Activity Comparison of Asparagine vs. Aspartic Acid Derivatives

Compound Class Bioactivity (Relative to Asparagine Derivative) Key Structural Feature Reference
N²-(Trifluoroacetyl)asparagine High (Baseline) Amide side chain
Trifluoroacetyl aspartic acid Moderate Carboxylic acid side chain

Comparison with Other Trifluoroacetylated Compounds

Trifluoroacetylation is widely applied to amines and amides to enhance analytical or functional properties. Key comparisons include:

(a) Trifluoroacetylated Carbohydrates

Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-7,8-dideoxy-glycopyranosides (e.g., compounds 14a and 14b) demonstrate the versatility of trifluoroacetyl groups in carbohydrate chemistry. However, their synthesis yields (32–70%) and applications differ significantly from amino acid derivatives, reflecting distinct reactivity profiles .

(b) Trifluoroacetaldehyde N,O-Acetals

These derivatives, used in defluorinative alkylation reactions, highlight the electrophilic nature of trifluoroacetyl groups. Unlike N²-(Trifluoroacetyl)asparagine, these compounds undergo C–F bond cleavage, enabling multi-component reactions .

Functional Advantages in Derivatization

Trifluoroacetyl groups offer distinct advantages over other acylating agents:

  • Enhanced GC-MS Detection : Trifluoroacetylation of amines (e.g., N-Benzylpiperazine) creates stable adducts with unique fragmentation patterns, critical for distinguishing structurally similar compounds .
  • Metabolic Resistance : The strong electron-withdrawing effect of the trifluoromethyl group reduces enzymatic degradation compared to acetylated analogs .

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